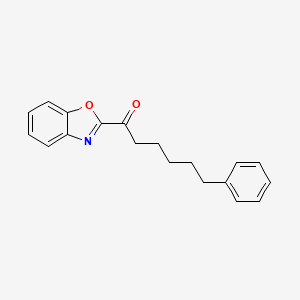

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one

Description

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one is a synthetic organic compound featuring a benzooxazole heterocycle linked via a six-carbon aliphatic chain to a terminal phenyl group. Its molecular formula is C₁₉H₁₇NO₂, with a molecular weight of 307.35 g/mol. The benzooxazole moiety contributes to its aromatic and electronic properties, while the hexan chain and phenyl group may influence lipophilicity and target binding.

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-6-phenylhexan-1-one |

InChI |

InChI=1S/C19H19NO2/c21-17(19-20-16-12-7-8-14-18(16)22-19)13-6-2-5-11-15-9-3-1-4-10-15/h1,3-4,7-10,12,14H,2,5-6,11,13H2 |

InChI Key |

PCLBCMUYLOBYMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC(=O)C2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one typically involves the reaction of o-phenylenediamine with 2-benzoylcyclohexanone. This reaction can be carried out under acidic conditions, often using a solvent like chloroform. The process involves cyclocondensation, leading to the formation of the benzoxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

1-Benzooxazol-2-yl-6-phenyl-hexan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of serine hydrolases, preventing the enzyme from catalyzing its substrate. This inhibition can affect various biological pathways, depending on the enzyme’s role .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound Name | Heterocycle | Chain Length | Phenyl Group | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one | Benzooxazole | Hexan | Yes | C₁₉H₁₇NO₂ | 307.35 | N/A | N/A |

| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one | Benzimidazole | Hexan | Yes | C₁₉H₂₀N₂O·H₂O | 310.38 | 134–135 | 45 |

| 1-(Oxazolo[4,5-b]pyridin-2-yl)pentan-1-one | Oxazolo-pyridine | Pentan | No | C₁₁H₁₂N₂O₂ | 220.23 | N/A | N/A |

Key Observations:

The oxazolo-pyridine variant (1-(Oxazolo[4,5-b]pyridin-2-yl)pentan-1-one) incorporates a fused pyridine ring, altering electron distribution and steric bulk .

The terminal phenyl group in the target compound and its benzimidazole analog may engage in π-π stacking with hydrophobic enzyme pockets, a feature absent in the pentan derivative .

Key Findings:

- The benzimidazole derivative was synthesized via acid-catalyzed cyclization, achieving moderate yield (45%) and high purity .

- Similar methods (e.g., reflux with acidic catalysts) may apply to 1-Benzooxazol-2-yl-6-phenyl-hexan-1-one, though specific protocols remain unverified.

Pharmacological Implications

- Benzimidazole vs. Benzooxazole : The increased basicity of benzimidazole could enhance binding to FAAH’s catalytic serine residue, but may reduce blood-brain barrier penetration compared to the less basic benzooxazole .

- Chain Length : Longer chains (hexan) may improve binding pocket occupancy, whereas shorter chains (pentan) might limit efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.